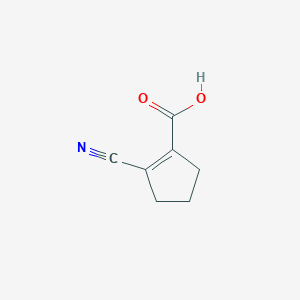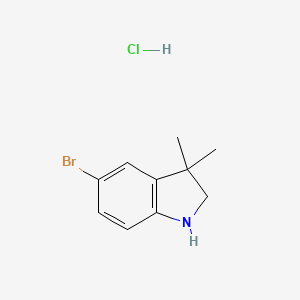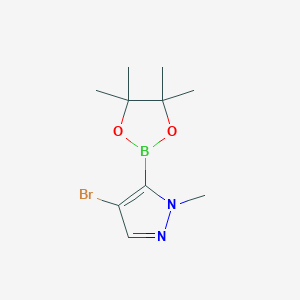![molecular formula C10H7ClN2O3 B1292864 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid CAS No. 1092400-79-7](/img/structure/B1292864.png)
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid (CMOB) is an important organic acid that has been widely studied in recent years due to its unique properties. CMOB has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe for imaging and sensing. In addition, CMOB has been found to have biochemical and physiological effects on cells and tissues.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Methodologies
Research has developed effective methods for synthesizing derivatives of 1,2,4-oxadiazole, including 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid. A noteworthy method involves thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one, indicating the versatility of these compounds in organic synthesis. This process underscores the potential of 1,2,4-oxadiazole derivatives as intermediates in the preparation of vic-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aromatic acids and related compounds (Tkachuk et al., 2020).
Photoluminescent Properties
Derivatives of 1,2,4-oxadiazole, such as those synthesized from "this compound," exhibit significant photoluminescent properties. These materials have been found to display cholesteric and nematic mesophases, alongside blue fluorescence emission, making them suitable for applications in optoelectronic devices and liquid crystal displays (Han et al., 2010).
Antimicrobial Activities
The synthesis of new compounds incorporating the 1,2,4-oxadiazole ring has led to the identification of potential antibacterial and antitubercular agents. For instance, derivatives synthesized from "this compound" analogs have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis, highlighting their potential in addressing antibiotic resistance (Joshi et al., 2008).
Corrosion Inhibition
1,2,4-Oxadiazole derivatives also demonstrate efficacy as corrosion inhibitors for metals in aggressive environments. These compounds interact with metal surfaces to form protective layers, mitigating corrosion caused by acidic media. Their application spans various industries, including oil and gas, where they can protect infrastructure and machinery (Ammal et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-5-8-12-9(13-16-8)6-1-3-7(4-2-6)10(14)15/h1-4H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXANEHZMXYKAPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1292798.png)







![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)
